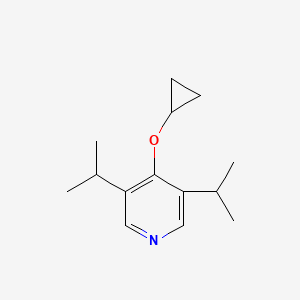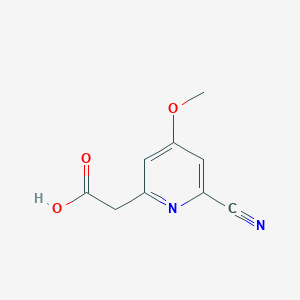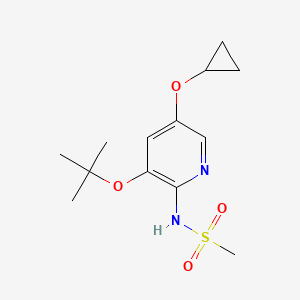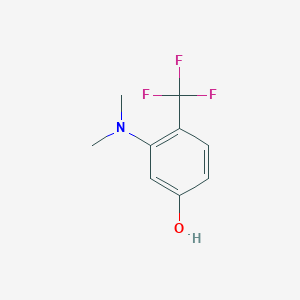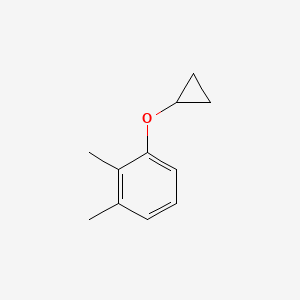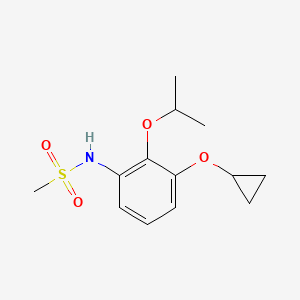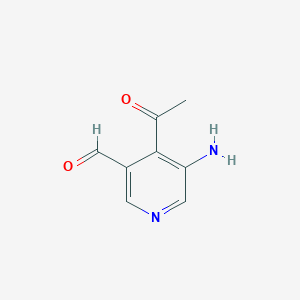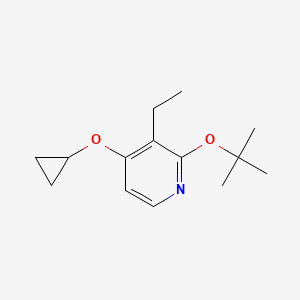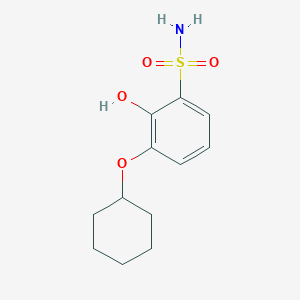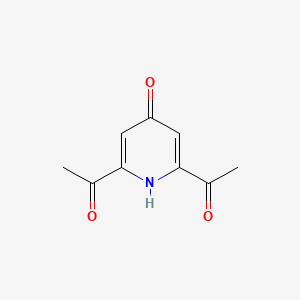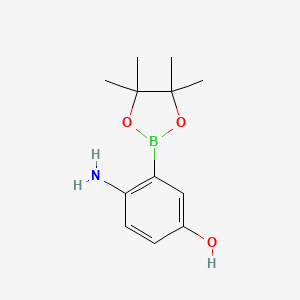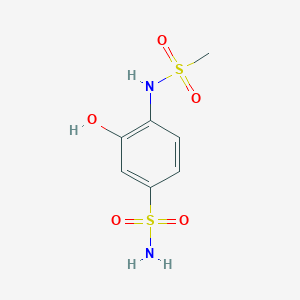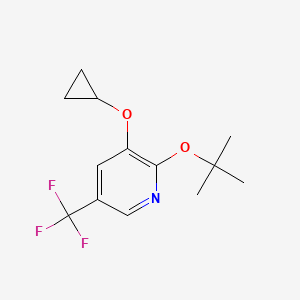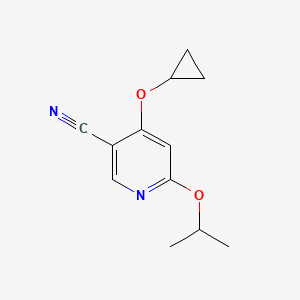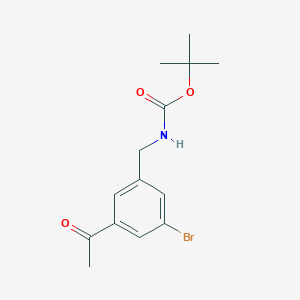
Tert-butyl 3-acetyl-5-bromobenzylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-acetyl-5-bromobenzylcarbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an acetyl group, and a bromobenzyl group attached to a carbamate moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-acetyl-5-bromobenzylcarbamate typically involves the reaction of 3-acetyl-5-bromobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Tert-butyl 3-acetyl-5-bromobenzylcarbamate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Oxidation reactions produce carboxylic acids or other oxidized compounds.
- Reduction reactions yield alcohols or other reduced derivatives .
Applications De Recherche Scientifique
Chemistry: Tert-butyl 3-acetyl-5-bromobenzylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate to investigate the mechanisms of enzymatic hydrolysis and other biochemical transformations .
Medicine: It is explored as a precursor for the synthesis of pharmacologically active compounds, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mécanisme D'action
The mechanism of action of tert-butyl 3-acetyl-5-bromobenzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The acetyl and bromobenzyl groups contribute to the binding affinity and specificity of the compound towards its targets .
Comparaison Avec Des Composés Similaires
- Tert-butyl 4-bromobenzylcarbamate
- Tert-butyl 3-bromobenzylcarbamate
- Tert-butyl 4-aminobenzylcarbamate
Comparison: Tert-butyl 3-acetyl-5-bromobenzylcarbamate is unique due to the presence of the acetyl group, which imparts distinct reactivity and properties compared to other similar compounds. The acetyl group enhances the compound’s ability to participate in oxidation and reduction reactions, making it more versatile in synthetic applications. Additionally, the bromine atom provides a site for further functionalization through substitution reactions .
Propriétés
Formule moléculaire |
C14H18BrNO3 |
|---|---|
Poids moléculaire |
328.20 g/mol |
Nom IUPAC |
tert-butyl N-[(3-acetyl-5-bromophenyl)methyl]carbamate |
InChI |
InChI=1S/C14H18BrNO3/c1-9(17)11-5-10(6-12(15)7-11)8-16-13(18)19-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,18) |
Clé InChI |
SKESMBVNPVCFEE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=C1)CNC(=O)OC(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


